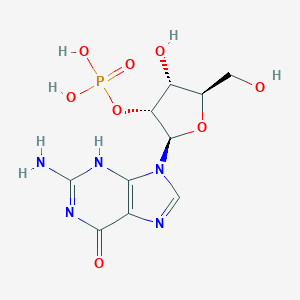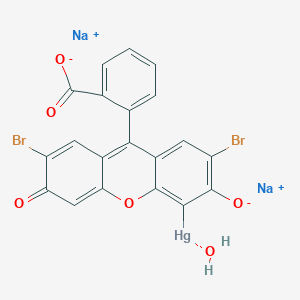
对萘酚苯醌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Naphtholbenzein is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound p-Naphtholbenzein is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality p-Naphtholbenzein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Naphtholbenzein including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
p-Naphtholbenzein, also known as alpha-Naphtholbenzein, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .
Mode of Action
p-Naphtholbenzein operates by undergoing a color change in response to the pH of the solution it is in . It has a visual transition from yellow at pH 0-8.2 to turquoise at pH 10 . This color change is a result of the compound’s interaction with hydrogen ions in the solution .
Pharmacokinetics
It is insoluble in water but soluble in alcohol , which can affect its distribution in different types of solutions.
Result of Action
The primary result of p-Naphtholbenzein’s action is a visible color change that provides a measure of the pH of the solution it is in . This allows scientists and researchers to monitor the acidity or alkalinity of a solution, which can be critical in various experimental and industrial contexts.
Action Environment
The action of p-Naphtholbenzein can be influenced by environmental factors such as the presence of other ions in the solution, the temperature, and the solvent used . For example, its solubility and hence its effectiveness as a pH indicator can be affected by the type of solvent used . Furthermore, extreme temperatures might potentially affect the stability of the compound and its color transitions .
生化分析
Biochemical Properties
p-Naphtholbenzein plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and carbonyl functional groups. These interactions often involve hydrogen bonding and π-π stacking with aromatic amino acids in proteins. For instance, p-Naphtholbenzein can interact with beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The compound’s interaction with beta-galactosidase has been evaluated for its effectiveness as a substrate for detecting enzyme activity .
Cellular Effects
p-Naphtholbenzein influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an indicator can affect the pH of the cellular environment, thereby influencing enzyme activity and metabolic reactions. For example, in bacterial cells, p-Naphtholbenzein-beta-D-galactoside has been used to detect beta-galactosidase activity, which is crucial for lactose metabolism . The compound’s presence can lead to changes in gene expression related to metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, p-Naphtholbenzein exerts its effects through binding interactions with biomolecules. Its hydroxyl and carbonyl groups allow it to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, p-Naphtholbenzein’s interaction with beta-galactosidase involves binding to the enzyme’s active site, thereby influencing its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Naphtholbenzein can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme pH conditions. Long-term studies have shown that p-Naphtholbenzein maintains its effectiveness as an indicator over extended periods, although its sensitivity may decrease slightly over time . In in vitro studies, the compound’s stability allows for consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of p-Naphtholbenzein vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, p-Naphtholbenzein can cause adverse effects, including irritation to the skin, eyes, and respiratory tract . In animal studies, the compound’s threshold effects have been observed, with higher doses leading to more pronounced toxicological responses. These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
p-Naphtholbenzein is involved in various metabolic pathways, particularly those related to its role as an indicator. The compound interacts with enzymes and cofactors involved in acid-base reactions, influencing metabolic flux and metabolite levels. For example, in the presence of beta-galactosidase, p-Naphtholbenzein-beta-D-galactoside is hydrolyzed, releasing p-Naphtholbenzein and a monosaccharide . This reaction is part of the broader metabolic pathway for lactose utilization in bacteria.
Transport and Distribution
Within cells and tissues, p-Naphtholbenzein is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes. Additionally, p-Naphtholbenzein can bind to specific transporters or binding proteins, facilitating its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells.
Subcellular Localization
p-Naphtholbenzein’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and associated with cellular membranes. Its localization can affect its activity and function, particularly in the context of enzyme interactions and metabolic reactions. For example, p-Naphtholbenzein’s presence in the cytoplasm allows it to interact with cytoplasmic enzymes, influencing their activity and the overall metabolic state of the cell .
属性
CAS 编号 |
145-50-6 |
|---|---|
分子式 |
C27H18O2 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |
InChI |
InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |
InChI 键 |
VDDWRTZCUJCDJM-PNHLSOANSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |
手性 SMILES |
C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |
规范 SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |
Key on ui other cas no. |
145-50-6 |
物理描述 |
Dark red powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















